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molecular formula C11H17NO2 B8309688 ethyl 4-isopropyl-2-methyl-1H-pyrrole-3-carboxylate

ethyl 4-isopropyl-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8309688
M. Wt: 195.26 g/mol
InChI Key: PUSUENUSFHDMRB-UHFFFAOYSA-N
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Patent
US06737429B2

Procedure details

A solution containing 0.32 g of 4-amino-2-methyl-3-butanone hydrochloride, 0.33 g of ethyl acetoacetate and 0.28 g of sodium acetate in 2 ml of 75% acetic acid was heated at 100° C. for 1.5 h. The mixture was poured into 10 ml of water and extracted three times with 10 ml of diethyl ether. Combined extracts were washed three times with 10 ml of saturated sodium hydrogen carbonate and with 10 ml of brine then dried over anhydrous magnesium sulphate, filtered and evaporated. The residue was purified by flash chromatography on silica gel using dichloromethane for the elution to give 0.15 g of ethyl 4-isopropyl-2-methyl-1H-pyrrole-3-carboxylate. Recrystallisation from isohexane gave analytically pure material of melting point 67-68.5° C.; mass spectrum (EI) m/z 195 [M]+.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4](=O)[CH:5]([CH3:7])[CH3:6].[C:9](OCC)(=O)[CH2:10][C:11]([CH3:13])=O.[C:18]([O-:21])(=O)[CH3:19].[Na+].[OH2:23]>C(O)(=O)C>[CH:5]([C:4]1[C:10]([C:9]([O:21][CH2:18][CH3:19])=[O:23])=[C:11]([CH3:13])[NH:2][CH:3]=1)([CH3:7])[CH3:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
Cl.NCC(C(C)C)=O
Name
Quantity
0.33 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0.28 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 10 ml of diethyl ether
WASH
Type
WASH
Details
Combined extracts were washed three times with 10 ml of saturated sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 10 ml of brine then dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
for the elution

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1C(=C(NC1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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